molecular formula C12H21NO3 B1398083 1-Boc-5,5-dimethyl-3-piperidone CAS No. 1000894-83-6

1-Boc-5,5-dimethyl-3-piperidone

Cat. No.: B1398083
CAS No.: 1000894-83-6
M. Wt: 227.3 g/mol
InChI Key: XIVWTYQQVHHCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-5,5-dimethyl-3-piperidone, also known as tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate, is a piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-5,5-dimethyl-3-piperidone can be synthesized through several methods. One common method involves the reduction of 3-hydroxypyridine, followed by protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, and subsequent oxidation . Another method involves the double C-H functionalization and cyclization of 1,3-ene-dienes with electron-withdrawing groups via a hydride shift .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

1-Boc-5,5-dimethyl-3-piperidone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: The major product is typically the corresponding alcohol.

    Substitution: Substituted piperidone derivatives are formed.

Scientific Research Applications

1-Boc-5,5-dimethyl-3-piperidone is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-Boc-3-piperidone: Another piperidone derivative with similar protective Boc group but different substitution pattern.

    5,5-Dimethyl-3-piperidone: Lacks the Boc protective group, leading to different reactivity and applications.

Uniqueness

1-Boc-5,5-dimethyl-3-piperidone is unique due to its specific substitution pattern and the presence of the Boc protective group, which provides steric hindrance and influences its reactivity and applications .

Properties

IUPAC Name

tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVWTYQQVHHCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CN(C1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000894-83-6
Record name tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-5,5-dimethyl-3-piperidone
Reactant of Route 2
Reactant of Route 2
1-Boc-5,5-dimethyl-3-piperidone
Reactant of Route 3
Reactant of Route 3
1-Boc-5,5-dimethyl-3-piperidone
Reactant of Route 4
1-Boc-5,5-dimethyl-3-piperidone
Reactant of Route 5
Reactant of Route 5
1-Boc-5,5-dimethyl-3-piperidone
Reactant of Route 6
Reactant of Route 6
1-Boc-5,5-dimethyl-3-piperidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.